N-(4-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
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Overview
Description
N-(4-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group (-CONH-) attached to a butane chain, which is further substituted with ethyl and methoxy groups on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenylamine and 4-methoxy-3-methylbenzoyl chloride.
Amide Formation: The primary step involves the reaction of 4-ethylphenylamine with 4-methoxy-3-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired amide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
N-(4-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide can be compared with other similar amides, such as:
- N-(4-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- N-(4-ethylphenyl)-4-(4-methoxyphenyl)butanamide
These compounds share structural similarities but differ in the substitution patterns on the aromatic rings. The unique combination of substituents in this compound may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-16-8-11-18(12-9-16)21-20(22)7-5-6-17-10-13-19(23-3)15(2)14-17/h8-14H,4-7H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVDEPSZRRVRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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